molecular formula C5H7Cl2FN2 B1441603 2-Fluoropyridin-4-amine dihydrochloride CAS No. 1187929-29-8

2-Fluoropyridin-4-amine dihydrochloride

Cat. No.: B1441603
CAS No.: 1187929-29-8
M. Wt: 185.02 g/mol
InChI Key: ZUMIVOIUKCWEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 2-Fluoropyridin-4-amine dihydrochloride involves several steps. One method includes the reaction of 2-pyridine carboxylic acid with a catalyst, fluoride, and an oxidant to obtain 4-fluoropyridine-2-formic acid. This intermediate is then reacted with chloroformate, an organic base, and an ammonia source to generate 4-fluoropyridine-2-formamide. Finally, a Hofmann amide degradation reaction is performed on 4-fluoropyridine-2-formamide to obtain 2-amino-4-fluoropyridine . This method is advantageous for industrial production due to its short steps, high yield, and safe operation.

Chemical Reactions Analysis

2-Fluoropyridin-4-amine dihydrochloride undergoes various chemical reactions, including substitution reactions. The presence of the fluorine atom in the aromatic ring makes it less reactive than its chlorinated and brominated analogues . Common reagents used in these reactions include acetic anhydride and Bu4N+F− in DMF. Major products formed from these reactions include 2-fluoro-3-bromopyridine and 2-amino-5-fluoropyridine .

Scientific Research Applications

2-Fluoropyridin-4-amine dihydrochloride is used in various scientific research applications. In chemistry, it serves as an important intermediate in the synthesis of other fluorinated compounds. In biology and medicine, it is explored for its potential therapeutic properties, including its use as a catalyst and in the development of imaging agents for cancer . Additionally, it is used in the agrochemical and pharmaceutical industries as a raw material and intermediate .

Comparison with Similar Compounds

2-Fluoropyridin-4-amine dihydrochloride can be compared with other fluorinated pyridines, such as 2-fluoro-3-bromopyridine and 2-amino-5-fluoropyridine. These compounds share similar chemical properties due to the presence of the fluorine atom but differ in their reactivity and applications. For instance, 2-fluoro-3-bromopyridine is used in different substitution reactions, while 2-amino-5-fluoropyridine is explored for its potential as an AMPA potentiator .

Properties

IUPAC Name

2-fluoropyridin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2.2ClH/c6-5-3-4(7)1-2-8-5;;/h1-3H,(H2,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMIVOIUKCWEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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